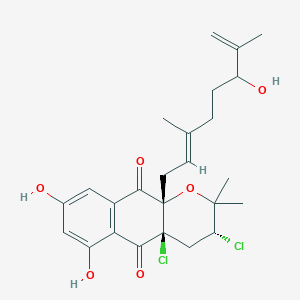

Napyradiomycin A2

Description

Properties

CAS No. |

111216-62-7 |

|---|---|

Molecular Formula |

C25H30Cl2O6 |

Molecular Weight |

497.4 g/mol |

IUPAC Name |

(3R,4aR,10aS)-3,4a-dichloro-6,8-dihydroxy-10a-[(2E)-6-hydroxy-3,7-dimethylocta-2,7-dienyl]-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione |

InChI |

InChI=1S/C25H30Cl2O6/c1-13(2)17(29)7-6-14(3)8-9-25-21(31)16-10-15(28)11-18(30)20(16)22(32)24(25,27)12-19(26)23(4,5)33-25/h8,10-11,17,19,28-30H,1,6-7,9,12H2,2-5H3/b14-8+/t17?,19-,24+,25+/m1/s1 |

InChI Key |

MUVCLXZNRJJIGV-IYESRBMVSA-N |

Isomeric SMILES |

CC(=C)C(CC/C(=C/C[C@]12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)[C@]1(C[C@H](C(O2)(C)C)Cl)Cl)/C)O |

Canonical SMILES |

CC(=C)C(CCC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(CC(C(O2)(C)C)Cl)Cl)C)O |

Synonyms |

16-hydroxy-17-methylenenapyradiomycin A1 napyradiomycin A2 NPD-A2 |

Origin of Product |

United States |

Foundational & Exploratory

The Origin and Biosynthesis of Napyradiomycin A2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napyradiomycin A2 is a member of the napyradiomycin family of meroterpenoids, a class of natural products characterized by a dihydronaphthoquinone core and a terpenoid-derived side chain. First identified in the mid-1980s, these compounds have garnered significant interest due to their potent antibacterial and cytotoxic activities. This technical guide provides an in-depth exploration of the origin of this compound, detailing its producing organisms, biosynthetic pathway, and key experimental data.

Discovery and Producing Organisms

This compound was first isolated from the culture broth of the actinomycete Chainia rubra MG802-AF1.[1][2] This strain was originally isolated from a soil sample.[1] Subsequently, the genus Chainia was reclassified as Streptomyces, placing the producing organism within this well-known genus of antibiotic producers.

Later research led to the isolation of two stereoisomers of this compound, designated as Napyradiomycin A2a and Napyradiomycin A2b, from the culture broth of Streptomyces antimycoticus NT17.[3] These isomers differ in the stereochemistry at the C-16 position of the terpenoid side chain.

Biosynthesis of Napyradiomycins

The biosynthesis of the napyradiomycin core structure is a fascinating example of a hybrid metabolic pathway, combining elements from both polyketide and terpenoid biosynthesis.[4] Isotope labeling studies have shown that the dihydronaphthoquinone core originates from a pentaketide, while the terpenoid side chains are derived from mevalonate.[4]

The key steps in the biosynthesis of the napyradiomycin scaffold are as follows:

-

Polyketide Synthesis: A type II polyketide synthase (PKS) catalyzes the formation of the 1,3,6,8-tetrahydroxynaphthalene (THN) core from acetate units.

-

Prenylation: Two key prenyltransferase enzymes, NapT8 and NapT9, are responsible for the attachment of a dimethylallyl pyrophosphate (DMAPP) and a geranyl pyrophosphate (GPP) unit to the THN core.

-

Halogenation and Cyclization: A series of vanadium-dependent haloperoxidases (VHPOs), including NapH1, NapH3, and NapH4, play a crucial role in the halogenation and subsequent cyclization of the terpenoid side chains to form the characteristic ring structures of the napyradiomycins.

The proposed biosynthetic pathway leading to the core structure of napyradiomycins is depicted in the following diagram:

Caption: Proposed biosynthetic pathway for the Napyradiomycin core structure.

Physicochemical and Biological Data

Spectroscopic Data

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 2 | 78.9 - 79.5 | - |

| 3 | 58.9 - 60.0 | 4.42 (dd, 12.0, 4.0) |

| 4 | 42.8 - 43.5 | 2.43 (d, 12.0), 2.48 (dd, 14.3, 4.0) |

| 4a | 79.2 - 79.8 | - |

| 5 | 195.4 - 196.0 | - |

| 5a | 109.9 - 110.5 | - |

| 6 | 164.4 - 165.0 | - |

| 7 | 108.2 - 108.8 | 6.72 (s) |

| 8 | 164.8 - 165.4 | - |

| 9 | 109.5 - 110.0 | 7.17 (s) |

| 9a | 141.3 - 141.9 | - |

| 10 | 194.0 - 194.6 | - |

| 10a | 83.7 - 84.3 | - |

| 11 | 38.0 - 38.6 | 2.10 (m), 2.15 (m) |

| 12 | 123.9 - 124.5 | 4.89 (br s) |

| 13 | 131.9 - 132.5 | - |

| 14 | 41.2 - 41.8 | 1.88 (m), 1.93 (m) |

| 15 | 33.3 - 33.9 | - |

| 16 | 70.0 - 71.0 | 4.05 (t, 8.0) |

| 17 | 148.0 - 149.0 | - |

| 18 | 112.0 - 113.0 | 4.95 (s), 5.05 (s) |

| 19 | 22.4 - 23.0 | 1.50 (s) |

| 20 | 29.0 - 29.6 | 1.32 (s) |

| 21 | 18.3 - 18.9 | 1.18 (s) |

| 22 | 16.7 - 17.3 | 1.06 (t, 6.4) |

Note: Data compiled from various napyradiomycin analogues and may not represent the exact values for this compound.

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition. For napyradiomycin analogues, the molecular formula is typically in the range of C₂₅H₃₀Cl₂O₅.

Biological Activity

This compound and its stereoisomers exhibit significant antibacterial activity, particularly against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Napyradiomycin A2a and A2b against selected bacterial strains.

| Compound | Organism | MIC (µg/mL) |

| Napyradiomycin A2a | Staphylococcus aureus | 3 - 6 |

| Bacillus subtilis | 1.5 - 3 | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 3 - 6 | |

| Napyradiomycin A2b | Staphylococcus aureus | 3 - 6 |

| Bacillus subtilis | 1.5 - 3 | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 3 - 6 |

Note: Data is for Napyradiomycin A2a and A2b, the stereoisomers of this compound.

Experimental Protocols

Fermentation and Isolation

The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain. A general protocol is outlined below.

4.1.1. Fermentation

-

Seed Culture: Inoculate a suitable seed medium (e.g., ISP2 broth) with a spore suspension or vegetative mycelium of the Streptomyces strain. Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.

-

Production Culture: Transfer the seed culture (5-10% v/v) to a production medium. A variety of production media can be used, often containing starch, yeast extract, and peptone. Fermentation is carried out for 5-7 days at 28-30°C with vigorous aeration and agitation.

4.1.2. Extraction and Purification

The following workflow illustrates a typical procedure for the isolation and purification of napyradiomycins.

Caption: General workflow for the isolation and purification of this compound.

Structure Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques:

-

1D NMR Spectroscopy (¹H and ¹³C): Provides information on the chemical environment of individual protons and carbons, allowing for the initial assignment of functional groups and the carbon skeleton.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly link protons to their attached carbons (HSQC), and reveal long-range correlations between protons and carbons (HMBC), which is crucial for assembling the complete molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass and elemental composition of the molecule, confirming the molecular formula. Fragmentation patterns can also offer structural clues.

-

X-ray Crystallography: While not always achievable, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Conclusion

This compound, a halogenated meroterpenoid of actinomycete origin, continues to be a subject of scientific interest due to its potent biological activities. Understanding its origin, biosynthesis, and chemical properties is crucial for future research into its potential as a therapeutic agent and for the development of synthetic and biosynthetic strategies to produce novel analogues with improved pharmacological profiles. This guide provides a foundational overview for researchers and professionals in the field of natural product drug discovery and development.

References

- 1. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New antibiotic napyradiomycins A2 and B4 and stereochemistry of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Terpenoids Produced by Actinomycetes: Napyradiomycins from Streptomyces antimycoticus NT17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Napyradiomycin A2 from Chainia rubra: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, biological activity, and proposed mechanism of action of Napyradiomycin A2, a halogenated meroterpenoid antibiotic isolated from the actinomycete Chainia rubra (now reclassified as Streptomyces rubra). This document details the experimental protocols for its fermentation, isolation, and characterization, presents its bioactivity data in a structured format, and visualizes key experimental and biological pathways.

Introduction

Napyradiomycins are a family of meroterpenoids characterized by a dihydronaphthoquinone core and isoprenoid-derived side chains, often featuring halogenation. These natural products have garnered significant interest due to their potent biological activities, including antibacterial and cytotoxic properties. This compound was first isolated from the culture broth of Chainia rubra strain MG802-AF1.[1][2] Structurally, it is characterized as 16-hydroxy-17-methylenenapyradiomycin A1.[2] The biosynthesis of napyradiomycins involves a hybrid polyketide-terpenoid pathway.[3] This guide will delve into the technical aspects of this compound's discovery and initial characterization.

Quantitative Biological Activity

The biological activities of this compound and its analogs have been evaluated against various bacterial strains and cancer cell lines. The following tables summarize the reported minimum inhibitory concentrations (MIC) for antibacterial activity and the half-maximal inhibitory concentrations (IC50) for cytotoxic activity.

Table 1: Antibacterial Activity of Napyradiomycin Analogs (MIC in μg/mL)

| Compound | Staphylococcus aureus ATCC 29213 | Bacillus subtilis SCSIO BS01 | Bacillus thuringiensis SCSIO BT01 | Escherichia coli ATCC 25922 | Reference |

| Napyradiomycin A1 | 1-2 | 1-2 | 1-2 | >128 | [1] |

| 3-dechloro-3-bromonapyradiomycin A1 | 0.5-1 | 0.5-1 | 0.5-1 | >128 | [1] |

| Napyradiomycin B1 | 4-8 | 4-8 | 4-8 | >128 | [1] |

| Napyradiomycin B3 | 0.25-0.5 | 0.25-0.5 | 0.25-0.5 | >128 | [1] |

| Ampicillin (Control) | 1-2 | 1-2 | 1-2 | 4-8 | [1] |

Table 2: Cytotoxic Activity of Napyradiomycin Analogs (IC50 in μM)

| Compound | SF-268 (CNS Cancer) | MCF-7 (Breast Cancer) | NCI-H460 (Lung Cancer) | HepG-2 (Liver Cancer) | Reference |

| 3-dechloro-3-bromonapyradiomycin A1 | 11.5 | 15.4 | 12.8 | 18.2 | [1] |

| Napyradiomycin A1 | 12.6 | 18.9 | 14.3 | 19.5 | [1] |

| Napyradiomycin B1 | 15.8 | >20 | 17.5 | >20 | [1] |

| Napyradiomycin B3 | 10.2 | 13.7 | 11.9 | 16.8 | [1] |

| Cisplatin (Control) | 5.6 | 8.2 | 6.5 | 9.8 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.

Fermentation of Streptomyces rubra MG802-AF1

-

Spore Suspension Preparation: A well-sporulated culture of Streptomyces rubra MG802-AF1 from an agar slant is used to inoculate a seed medium. Spores can be gently scraped and suspended in sterile water.

-

Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., ISP2 broth). Incubate at 28°C for 48 hours on a rotary shaker at 200-220 rpm.

-

Production Culture: Transfer the seed culture (5-10% v/v) to a larger production flask (e.g., 2 L) containing a production medium optimized for secondary metabolite production. A variety of media can be used, and optimization may be required. A common base medium is Tryptic Soy Broth (TSB) supplemented with carbohydrates like starch or glucose.

-

Incubation: Incubate the production culture at 28°C for 7-10 days with continuous agitation (200 rpm).

Extraction and Isolation of this compound

-

Harvesting: After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation at approximately 4000 rpm for 30 minutes.

-

Extraction:

-

Broth: Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic layers.

-

Mycelium: Extract the mycelial pellet with an ethanol-acetone mixture (1:4 v/v).

-

-

Concentration: Combine the organic extracts from the broth and mycelium and evaporate the solvent under reduced pressure to yield a crude extract.

-

Initial Fractionation: The crude extract can be subjected to preliminary fractionation using solid-phase extraction (SPE) on a C18 column, eluting with a stepwise gradient of methanol in water.

-

Chromatographic Purification:

-

Silica Gel Chromatography: The active fractions from SPE are further purified by silica gel column chromatography using a gradient solvent system (e.g., n-hexane-ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC (RP-HPLC) on a C18 or phenyl-hexyl column with a suitable mobile phase, typically a gradient of acetonitrile in water.[4]

-

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information on the proton environment in the molecule.

-

13C NMR: Identifies the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons to build the molecular skeleton.

-

-

X-ray Crystallography: Can be used to determine the absolute stereochemistry of the molecule if suitable crystals can be obtained.[2]

Biological Assays

-

Bacterial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis).

-

Assay Method: The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well plates.

-

Procedure:

-

Prepare serial two-fold dilutions of the purified compound in a suitable broth medium.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7, HepG2).

-

Assay Method: The half-maximal inhibitory concentration (IC50) is determined using a colorimetric assay such as the MTT or SRB assay.

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the purified compound for a specified period (e.g., 48-72 hours).

-

Add the assay reagent (e.g., MTT) and incubate.

-

Measure the absorbance at the appropriate wavelength.

-

The IC50 value is calculated from the dose-response curve.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the discovery of natural products from actinomycetes, applicable to the discovery of this compound.

Proposed Signaling Pathway for Apoptosis Induction

Napyradiomycins have been shown to induce apoptosis in cancer cells. While the precise signaling cascade for this compound is not fully elucidated, many quinone-containing natural products trigger the intrinsic mitochondrial pathway of apoptosis. The following diagram illustrates a plausible signaling pathway.

Conclusion

This compound, discovered from Chainia rubra, represents a significant member of the napyradiomycin family of natural products. Its potent antibacterial and cytotoxic activities make it a valuable lead compound for further drug development. This technical guide has provided a comprehensive overview of the methodologies involved in its discovery and characterization, along with a summary of its biological activities. The provided diagrams offer a clear visualization of the experimental workflow and a plausible mechanism for its apoptotic action. Further research into the specific molecular targets and signaling pathways of this compound will be crucial for its future therapeutic applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Napyradiomycin A2 Producing Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napyradiomycins are a class of meroterpenoid antibiotics characterized by a semi-naphthoquinone core and isoprenoid-derived side chains. First discovered in the 1980s, these natural products have garnered significant interest due to their broad spectrum of biological activities, including antibacterial, antifungal, and cytotoxic properties.[1] A prominent member of this family, Napyradiomycin A2 (Nap-A2), has been the subject of research for its potential therapeutic applications. This technical guide provides an in-depth overview of the microorganisms known to produce this compound, detailing their cultivation, the extraction and purification of the compound, and the biosynthetic pathways involved in its production.

This compound Producing Organisms

The primary producers of this compound and its analogues are bacteria belonging to the genus Streptomyces, a well-known source of diverse secondary metabolites. Both terrestrial and marine-derived Streptomyces species have been identified as producers.

Key Producing Organisms

The following table summarizes the key microorganisms reported to produce this compound and its stereoisomers.

| Organism/Strain | Compound(s) Produced | Habitat/Source | Reference(s) |

| Streptomyces ruber MG802-AF1 (formerly Chainia rubra) | This compound, Napyradiomycin B4 | Terrestrial | [2][3] |

| Streptomyces antimycoticus NT17 | Napyradiomycin A2a (16R), Napyradiomycin A2b (16S) | Not specified | [2][4] |

| Marine-derived Streptomyces sp. | Napyradiomycin derivatives | Marine environments | [1] |

Note: Quantitative yield data for this compound is not consistently reported in the reviewed literature. Production levels can be highly dependent on the specific strain and fermentation conditions.

Experimental Protocols

This section outlines the general methodologies for the cultivation of this compound-producing Streptomyces strains and the subsequent extraction and purification of the target compound.

Fermentation Protocol

A detailed protocol for the fermentation of Streptomyces sp. for the production of napyradiomycins is provided below.

1. Media Preparation:

-

Seed Medium (Modified A1BFe+C): This medium is used for the initial growth of the bacterial culture. The composition per liter is as follows:

-

Starch: 10 g

-

Yeast Extract: 4 g

-

Peptone: 2 g

-

KBr: 0.1 g

-

Fe₂(SO₄)₃·4H₂O: 0.04 g

-

CaCO₃: 1 g

-

Sea Salt: 30 g

-

The pH is adjusted to 7.0 before sterilization.

-

-

Production Medium: The same composition as the seed medium is used for large-scale fermentation.

2. Inoculation and Culture Conditions:

-

A single colony of the Streptomyces strain is inoculated into a 250 mL Erlenmeyer flask containing 50 mL of the seed medium.

-

The seed culture is incubated on a rotary shaker at 200 rpm and 28°C for approximately 3 days.

-

For production, approximately 6% of the seed culture volume is transferred to a larger flask (e.g., 500 mL) containing 150 mL of the production medium.

-

The production culture is then incubated on a rotary shaker at 200 rpm and 28°C for 7 days.

Extraction and Purification Protocol

The following protocol details the steps for extracting and purifying this compound from the fermentation broth.

1. Extraction:

-

The fermentation broth is harvested and centrifuged to separate the mycelium from the supernatant.

-

The supernatant is extracted with an equal volume of ethyl acetate. This process is typically repeated multiple times to ensure complete extraction of the compounds.

-

The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

2. Purification:

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. A step gradient of solvents, such as a mixture of n-hexane and ethyl acetate with increasing polarity, is used to elute the fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing napyradiomycins are further purified by preparative HPLC. A C18 reversed-phase column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.

-

The fractions containing pure this compound are collected and the solvent is evaporated to yield the final product.

Biosynthetic Pathway of this compound

The biosynthesis of napyradiomycins is a complex process involving the convergence of the polyketide and mevalonate pathways.[5] The core naphthoquinone structure is derived from acetate units via a pentaketide intermediate, while the isoprenoid side chains are synthesized from mevalonate.[5]

The "nap" biosynthetic gene cluster, identified in Streptomyces sp. CNQ-525, encodes the enzymes responsible for the synthesis of the napyradiomycin scaffold.[6][7] Key enzymatic steps include prenylation and halogenation reactions.

Key Enzymes in Napyradiomycin Biosynthesis

-

Prenyltransferases (e.g., NapT8, NapT9): These enzymes catalyze the attachment of isoprenoid units (geranyl pyrophosphate and dimethylallyl pyrophosphate) to the naphthoquinone core.[8]

-

Vanadium-dependent Haloperoxidases (e.g., NapH1, NapH3, NapH4): These enzymes are crucial for the chlorination and cyclization of the terpene side chains, which are characteristic features of the napyradiomycin family.[7][8]

Diagram of the Napyradiomycin Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of the napyradiomycin core structure.

Caption: Biosynthetic pathway of this compound.

Conclusion

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. The producing organisms, primarily belonging to the genus Streptomyces, can be cultivated using standard fermentation techniques. While the isolation and purification of this compound require multi-step chromatographic procedures, a deeper understanding of its biosynthetic pathway, particularly the role of the "nap" gene cluster, opens avenues for genetic engineering and synthetic biology approaches to enhance production yields and generate novel analogues with improved pharmacological properties. Further research focusing on the optimization of fermentation conditions and the development of more efficient purification strategies is warranted to facilitate the translation of these fascinating molecules from the laboratory to clinical applications.

References

- 1. New Napyradiomycin Analogues from Streptomyces sp. Strain CA-271078 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Meroterpenoid natural products from Streptomyces bacteria – the evolution of chemoenzymatic syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New antibiotic napyradiomycins A2 and B4 and stereochemistry of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Terpenoids Produced by Actinomycetes: Napyradiomycins from Streptomyces antimycoticus NT17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BGC0000652 [mibig.secondarymetabolites.org]

- 7. researchgate.net [researchgate.net]

- 8. Total Enzyme Syntheses of Napyradiomycins A1 and B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemistry and Biological Activity of Napyradiomycin A2 and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napyradiomycins are a class of halogenated meroterpenoids produced by actinomycetes, exhibiting a range of biological activities including antibacterial and cytotoxic effects. This technical guide provides an in-depth analysis of the stereochemistry of Napyradiomycin A2 and its analogs. It includes a comprehensive summary of their biological activities, detailed experimental protocols for their isolation and evaluation, and visual representations of their structures and biosynthetic pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

Napyradiomycins were first isolated in 1986 from the culture broth of Chainia rubra.[1] They are characterized by a semi-naphthoquinone core, a prenyl unit at C-4a that is often cyclized into a tetrahydropyran ring, and a monoterpenoid side chain at C-10a.[2] The structural diversity within this family, particularly the halogenation patterns and the stereochemistry of the terpene-derived moieties, contributes to their varied biological activities. These activities range from potent antibacterial action against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), to significant cytotoxicity against various cancer cell lines.[3][4]

This compound, a prominent member of this family, was first described as 16-hydroxy-17-methylenenapyradiomycin A1.[1] Its stereochemistry, particularly at the C-16 position of the monoterpenoid side chain, has been a subject of further investigation, leading to the identification of its stereoisomers, Napyradiomycin A2a and A2b.[5] This guide will delve into the critical stereochemical features of this compound and its analogs, present their biological activities in a structured format, and provide detailed experimental methodologies to aid in their study.

Stereochemistry of this compound and its Analogs

The complex structure of napyradiomycins presents numerous stereochemical challenges. The absolute configuration of the core structure and the side chains are crucial for their biological activity.

The Napyradiomycin Core

The core of most napyradiomycins possesses a conserved stereochemistry. X-ray crystallographic analysis of Napyradiomycin B4 established the R configuration at the C-4a position, which is assumed to be consistent across other members of the family.[1] The stereochemistry at other positions of the core, such as C-3 and C-10a, is also generally conserved, with all naturally occurring napyradiomycins reported to date having a (3R, 10aR) configuration.[3]

Stereochemistry of this compound

This compound is characterized by an oxidized geranyl side chain.[5] The initial structural elucidation did not determine the absolute configuration at the C-16 hydroxyl group.[5] Later studies led to the isolation of two stereoisomers from Streptomyces antimycoticus NT17, which were named Napyradiomycin A2a and Napyradiomycin A2b.[6] These were determined to be epimers at the C-16 position, with Napyradiomycin A2a having the (16R) configuration and Napyradiomycin A2b having the (16S) configuration.[5]

Quantitative Data

The biological activity of this compound and its analogs has been evaluated against various bacterial strains and cancer cell lines. The following tables summarize the reported minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC50).

Table 1: Antibacterial Activity of this compound and Analogs (MIC in µg/mL)

| Compound | S. aureus | B. subtilis | M. tuberculosis H37Ra | Reference |

| Napyradiomycin A2a | - | - | - | [5] |

| Napyradiomycin A2b | - | - | - | [5] |

| Napyradiomycin A1 | 1-2 | - | - | [3] |

| Napyradiomycin B1 | - | - | - | [3] |

| Napyradiomycin B2 | 3-6 | - | 24-48 | [4] |

| Napyradiomycin B3 | 0.25-0.5 | - | - | [3] |

| Napyradiomycin B4 | 12-24 | - | 12-24 | [4] |

| 3-dechloro-3-bromo-napyradiomycin-A1 | 0.5-1 | - | - | [5] |

Note: "-" indicates data not available in the cited sources.

Table 2: Cytotoxic Activity of this compound and Analogs (IC50 in µM)

| Compound | HCT-116 | SF-268 | MCF-7 | NCI-H460 | HepG-2 | Reference |

| This compound | - | - | - | - | - | [5] |

| Napyradiomycin A1 | - | 11.5-22.8 | 11.5-22.8 | 11.5-22.8 | 11.5-22.8 | [5] |

| Napyradiomycin B1 | - | <20 | <20 | <20 | <20 | [7] |

| Napyradiomycin B3 | - | <20 | <20 | <20 | <20 | [7] |

| 3-dechloro-3-bromo-napyradiomycin-A1 | - | <20 | <20 | <20 | <20 | [7] |

| Napyradiomycin H070–6 | 9.42 | - | - | - | - | [5] |

| CNQ525.600 | 49 | - | - | - | - | [5] |

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of napyradiomycins, based on protocols described in the literature.

Isolation and Purification of Napyradiomycins

The following is a general procedure for the isolation and purification of napyradiomycins from Streptomyces cultures.

Protocol:

-

Fermentation: A suitable Streptomyces strain is cultured in a production medium (e.g., R358 medium) at 28 °C for 6-10 days with shaking.

-

Extraction: The culture broth is harvested and extracted three times with an equal volume of ethyl acetate. The organic layers are combined.

-

Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components into several fractions.

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing napyradiomycins.

-

Preparative HPLC: Fractions containing the compounds of interest are further purified by preparative reverse-phase HPLC (e.g., C18 column) with a suitable solvent system (e.g., acetonitrile-water gradient) to yield pure napyradiomycins.

-

Structure Elucidation: The structures of the purified compounds are determined by spectroscopic methods, including NMR (1H, 13C, COSY, HMBC, HSQC, NOESY) and mass spectrometry (HR-ESI-MS).

Biological Activity Assays

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

Protocol:

-

Preparation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum: The bacterial strain to be tested is grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the same broth.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

The cytotoxicity of the compounds against cancer cell lines is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

Assay Procedure (SRB):

-

Cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are stained with SRB dye.

-

The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

-

-

Data Analysis: The absorbance is measured using a microplate reader, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Biosynthesis and Structural Relationships

The biosynthesis of napyradiomycins involves a hybrid polyketide-terpenoid pathway. Key enzymes include aromatic prenyltransferases and vanadium-dependent haloperoxidases, which are responsible for the prenylation and halogenation steps, respectively.

The structural relationship between this compound and some of its key analogs is illustrated below, highlighting the variations in the side chain and core structure.

Conclusion

This compound and its analogs represent a promising class of natural products with significant antibacterial and cytotoxic potential. Their complex stereochemistry plays a critical role in their biological activity, making them challenging yet rewarding targets for synthesis and derivatization. This technical guide provides a comprehensive overview of the current knowledge on the stereochemistry, biological activity, and experimental methodologies related to these compounds. It is hoped that this resource will facilitate further research and development of napyradiomycins as potential therapeutic agents.

References

- 1. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 3. aseestant.ceon.rs [aseestant.ceon.rs]

- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New antibiotic napyradiomycins A2 and B4 and stereochemistry of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Napyradiomycin A2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napyradiomycin A2 is a halogenated member of the napyradiomycin family of antibiotics, a group of meroterpenoids produced by actinomycetes.[1][2] First isolated from the culture broth of Chainia rubra MG802-AF1, and also produced by Streptomyces aculeolatus, this compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria and mycobacteria.[3][4] The unique chemical structure of napyradiomycins, featuring a semi-naphthoquinone core, has attracted considerable interest for its potential in the development of new therapeutic agents.[1][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its production and characterization, and an exploration of its biological activities.

Physicochemical Properties

This compound is a yellow-brown powder with a molecular formula of C₂₅H₃₀Cl₂O₆ and a molecular weight of 497.41 g/mol .[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₃₀Cl₂O₆ | [1] |

| Molecular Weight | 497.41 g/mol | [1] |

| Appearance | Yellow-Brown Powder | [1] |

| Melting Point | 62-67 °C | [1] |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | [6] |

Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a key technique for confirming the elemental composition of this compound. The presence of two chlorine atoms is evident from the characteristic isotopic pattern in the mass spectrum.

| Ion | m/z (calculated) | m/z (observed) | Reference(s) |

| [M+H]⁺ | 497.1492 | 497.4 | [7] |

| [M+Na]⁺ | 519.1311 | 519.1316 | [7] |

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of napyradiomycins are complex due to the number of stereocenters and the presence of both aliphatic and aromatic regions. The following table presents representative chemical shifts for key structural features of napyradiomycin analogs, which are expected to be very similar to those of this compound.

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| Aromatic Protons | 6.5 - 7.5 | m | |

| Olefinic Protons | 4.5 - 5.5 | m | |

| Methine Protons | 2.5 - 4.5 | m | |

| Methylene Protons | 1.5 - 2.8 | m | |

| Methyl Protons | 0.8 - 1.8 | s, d, t |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm |

| Carbonyl Carbons | 180 - 200 |

| Aromatic/Olefinic Carbons | 100 - 160 |

| Oxygenated Carbons | 60 - 90 |

| Aliphatic Carbons | 15 - 60 |

Experimental Protocols

Fermentation and Production

This compound is produced by fermentation of Streptomyces species, such as Chainia rubra or Streptomyces kebangsaanensis.[3][7] The following is a generalized protocol for its production.

Caption: A typical workflow for the isolation and purification of this compound.

Detailed Steps:

-

Extraction: The harvested culture broth is extracted with an equal volume of ethyl acetate. [7]2. Concentration: The organic phase is separated and concentrated under reduced pressure to yield a crude extract. [7]3. Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of a non-polar solvent (e.g., petroleum ether or hexane) and a polar solvent (e.g., ethyl acetate). [7]4. Preparative HPLC: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a gradient of acetonitrile and water. [7]

Biological Activity and Mechanism of Action

This compound exhibits significant antibacterial activity against a range of Gram-positive bacteria. [1]The broader class of napyradiomycins is known for a variety of biological activities, including cytotoxic effects against cancer cell lines. [2][8] While the precise molecular mechanism of action for this compound is not fully elucidated, the napyradiomycin family has been shown to interact with various cellular targets. For instance, some napyradiomycins act as inhibitors of gastric (H⁺-K⁺) ATPase and as estrogen receptor antagonists. [2][7]Their antibacterial action is believed to be linked to the disruption of essential cellular processes in bacteria.

Potential Mechanisms of Antibacterial Action

Caption: A simplified logical diagram illustrating the potential antibacterial mechanism of this compound.

Further research is required to identify the specific bacterial enzymes or signaling pathways that are targeted by this compound, which would provide a clearer understanding of its mode of action and pave the way for its potential development as a therapeutic agent.

Conclusion

This compound is a promising natural product with significant antibacterial properties. This guide has provided a detailed overview of its physical and chemical characteristics, methods for its production and purification, and a summary of its known biological activities. The comprehensive data presented here will be a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery who are interested in further exploring the therapeutic potential of this fascinating molecule.

References

- 1. Insights for napyradiomycin family: structures, bioactivities and biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New antibiotic napyradiomycins A2 and B4 and stereochemistry of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial and cytotoxic new napyradiomycins from the marine-derived Streptomyces sp. SCSIO 10428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Napyradiomycin A2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napyradiomycin A2, a member of the napyradiomycin family of meroterpenoids produced by Streptomyces species, has demonstrated significant biological activity, including antibacterial effects against Gram-positive bacteria and cytotoxic properties against various cancer cell lines. While the precise molecular target of this compound remains to be definitively elucidated, current research points towards a multi-faceted mechanism of action. This technical guide provides a comprehensive overview of the known biological effects of this compound and its congeners, detailing its antibacterial and cytotoxic activities, and presenting available quantitative data. Furthermore, this guide outlines the key experimental protocols utilized in assessing its mechanism of action and visualizes the proposed pathways and experimental workflows.

Introduction

Napyradiomycins are a class of antibiotics characterized by a naphthoquinone core linked to a terpenoid moiety. First isolated from Chainia rubra, numerous analogues have since been discovered from various Streptomyces strains.[1] this compound, structurally defined as 16-hydroxy-17-methylenenapyradiomycin A1, is a notable member of this family.[1] The broader family of napyradiomycins exhibits a wide range of biological activities, including the inhibition of gastric (H+-K+) ATPases and functioning as estrogen receptor antagonists.[2] However, the primary focus of research for this compound has been its antibacterial and cytotoxic potential.

Antibacterial Mechanism of Action

The antibacterial activity of napyradiomycins, including A2, is predominantly directed against Gram-positive bacteria. The exact molecular mechanism underpinning this antibacterial effect is not yet fully understood. While specific enzyme inhibition assays targeting key bacterial processes such as cell wall synthesis or DNA replication have not yielded a definitive target for this compound, the consistent efficacy against Gram-positive pathogens suggests a mechanism that effectively disrupts essential cellular functions in these organisms.

Quantitative Antibacterial Data

The antibacterial efficacy of napyradiomycins is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes available MIC data for this compound stereoisomers and related compounds against various bacterial strains.

| Compound | Organism | MIC (µg/mL) | Reference |

| Napyradiomycin A2a | Bacillus subtilis | 3.13 | [3] |

| Napyradiomycin A2a | Enterococcus faecalis | 6.25 | [3] |

| Napyradiomycin A2a | Enterococcus faecium | 6.25 | [3] |

| Napyradiomycin A2a | Streptococcus pyogenes | 12.5 | [3] |

| Napyradiomycin A2b | Bacillus subtilis | 3.13 | [3] |

| Napyradiomycin A2b | Enterococcus faecalis | 6.25 | [3] |

| Napyradiomycin A2b | Enterococcus faecium | 6.25 | [3] |

| Napyradiomycin A2b | Streptococcus pyogenes | 12.5 | [3] |

Cytotoxic Mechanism of Action

The cytotoxic effects of napyradiomycins against cancer cell lines are more clearly understood to be mediated through the induction of apoptosis.[2] This programmed cell death is a crucial pathway for eliminating damaged or cancerous cells. While the specific protein that this compound binds to initiate apoptosis has not been identified, the downstream effects have been observed through various experimental assays.

Signaling Pathway for Apoptosis Induction

The proposed mechanism for the induction of apoptosis by napyradiomycins involves the activation of intracellular signaling cascades that lead to programmed cell death.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Quantitative Cytotoxicity Data

The cytotoxic potential of napyradiomycins is assessed by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table presents IC50 values for various napyradiomycins against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Napyradiomycin A1 | HCT-116 | < 20 | [4] |

| 3-dechloro-3-bromonapyradiomycin A1 | SF-268 | < 20 | [4] |

| 3-dechloro-3-bromonapyradiomycin A1 | MCF-7 | < 20 | [4] |

| 3-dechloro-3-bromonapyradiomycin A1 | NCI-H460 | < 20 | [4] |

| 3-dechloro-3-bromonapyradiomycin A1 | HepG-2 | < 20 | [4] |

| Napyradiomycin B1 | SF-268 | < 20 | [4] |

| Napyradiomycin B1 | MCF-7 | < 20 | [4] |

| Napyradiomycin B1 | NCI-H460 | < 20 | [4] |

| Napyradiomycin B1 | HepG-2 | < 20 | [4] |

| Napyradiomycin B3 | SF-268 | < 20 | [4] |

| Napyradiomycin B3 | MCF-7 | < 20 | [4] |

| Napyradiomycin B3 | NCI-H460 | < 20 | [4] |

| Napyradiomycin B3 | HepG-2 | < 20 | [4] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Caption: Workflow for the broth microdilution MIC assay.

Protocol:

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Apoptosis Assay using Flow Cytometry (Annexin V Staining)

This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptotic cells via flow cytometry.

Caption: Workflow for apoptosis detection by flow cytometry.

Protocol:

-

Cell Culture and Treatment: Seed the desired cancer cell line in appropriate culture vessels. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include an untreated control.

-

Cell Harvesting: Gently harvest the cells, including both adherent and floating populations. Wash the cells with cold phosphate-buffered saline (PBS).

-

Annexin V and PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite the fluorochromes using an appropriate laser and collect the emission signals.

-

Data Analysis: Create dot plots of PI versus Annexin V-FITC fluorescence. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antibacterial and cytotoxic activities. While its cytotoxic mechanism is linked to the induction of apoptosis, the precise molecular target remains an active area of investigation. Future research should focus on target identification studies, potentially utilizing techniques such as affinity chromatography, proteomics, or genetic screening to pinpoint the specific cellular components with which this compound interacts. A deeper understanding of its molecular mechanism of action will be crucial for the rational design of more potent and selective derivatives for potential therapeutic applications in infectious diseases and oncology.

References

- 1. New antibiotic napyradiomycins A2 and B4 and stereochemistry of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]

Napyradiomycin A2 antibacterial spectrum.

An In-depth Technical Guide on the Antibacterial Spectrum of Napyradiomycin A2

Introduction

Napyradiomycins are a class of meroterpenoids, natural products derived from a hybrid terpenoid/polyketide biosynthetic pathway, that are primarily isolated from actinomycetes, particularly of the genus Streptomyces.[1][2][3] First discovered in 1986 from the soil-derived bacterium Chainia rubra (later reclassified as Streptomyces), this family of compounds is characterized by a semi-naphthoquinone chromophore and various halogenation patterns.[1][2] this compound, along with its stereoisomers Napyradiomycin A2a and A2b, is a notable member of this family.[4][5] These compounds have garnered significant interest due to their broad range of biological activities, including antibacterial, cytotoxic, and enzyme-inhibiting properties.[1][2][6] This guide focuses specifically on the antibacterial spectrum of this compound and its closely related analogues, providing quantitative data, experimental methodologies, and an overview of its biological context.

Antibacterial Spectrum and Quantitative Data

This compound and its related compounds demonstrate significant activity primarily against Gram-positive bacteria, including clinically important strains like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[1][4] Conversely, they generally exhibit no significant activity against Gram-negative bacteria such as Escherichia coli and Acinetobacter baumannii.[1][6][7] The antibacterial efficacy, measured by the Minimum Inhibitory Concentration (MIC), varies among different napyradiomycin analogues, highlighting the influence of minor structural modifications on their potency.

The quantitative antibacterial activities of this compound isomers and other selected analogues are summarized in the table below.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Napyradiomycin A2a/A2b | Methicillin-resistant Staphylococcus aureus (MRSA) MB5393 | Not specified, but active | [4] |

| Napyradiomycin A2a/A2b | Mycobacterium tuberculosis H37Ra | Not specified, but active | [4] |

| Napyradiomycin B2 | Methicillin-resistant Staphylococcus aureus (MRSA) | 3 - 6 | [1][4] |

| Napyradiomycin B2 | Mycobacterium tuberculosis H37Ra | 24 - 48 | [4] |

| Napyradiomycin B4 | Methicillin-resistant Staphylococcus aureus (MRSA) | 12 - 24 | [4] |

| Napyradiomycin B4 | Mycobacterium tuberculosis H37Ra | 12 - 24 | [4] |

| Napyradiomycin D1 | Methicillin-resistant Staphylococcus aureus (MRSA) | 12 - 24 | [4] |

| Napyradiomycin D1 | Mycobacterium tuberculosis | 24 - 48 | [4] |

| Napyradiomycin A1 | Staphylococcus aureus ATCC 29213 | 1 - 2 | [6] |

| Napyradiomycin A1 | Bacillus subtilis SCSIO BS01 | 1 - 2 | [6] |

| Napyradiomycin A1 | Bacillus thuringiensis SCSIO BT01 | 1 - 2 | [6] |

| Napyradiomycin B3 | Staphylococcus aureus ATCC 29213 | 0.25 - 0.5 | [6] |

| Napyradiomycin B3 | Bacillus subtilis SCSIO BS01 | 0.25 - 0.5 | [6] |

| Napyradiomycin B3 | Bacillus thuringiensis SCSIO BT01 | 0.25 - 0.5 | [6] |

| Analogue A80915G | Staphylococcus, Streptococcus, Enterococcus strains | 2 - 16 | [4][7] |

| Analogue CNQ-525-2 | Staphylococcus aureus ATCC 29213 | 0.5 - 1 | [6] |

| Analogue CNQ-525-2 | Bacillus subtilis SCSIO BS01 | 0.5 - 1 | [6] |

| Analogue CNQ-525-2 | Bacillus thuringiensis SCSIO BT01 | 0.5 - 1 | [6] |

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating antimicrobial activity. The broth microdilution method is a standard and widely used technique for this purpose.[7][8]

Broth Microdilution Method for MIC Determination

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a specified incubation period.[8]

1. Preparation of Reagents and Materials:

- Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

- Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

- Sterile 96-well microtiter plates.

- Bacterial culture in the logarithmic growth phase.

- Positive control (a known antibiotic, e.g., ampicillin, penicillin G).[6][7]

- Negative control (medium with solvent, without bacteria) and growth control (medium with bacteria, without compound).

2. Assay Procedure:

Serial Dilution: A two-fold serial dilution of the test compound is prepared directly in the wells of the 96-well plate using sterile broth. For example, starting from a concentration of 128 µg/mL down to 0.25 µg/mL or lower.

Inoculum Preparation: The bacterial culture is diluted in broth to achieve a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. The final volume in each well is typically 100-200 µL.

Incubation: The microtiter plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).

Result Interpretation: After incubation, the plates are examined visually or with a plate reader for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Workflow for the Broth Microdilution MIC Assay. Known Biological Activities and Potential Mechanisms

While the precise molecular target for the antibacterial action of this compound is not fully elucidated, compounds of this class are known to possess a range of biological activities that may contribute to their effects. They have been reported as inhibitors of gastric (H+/K+)-ATPases and as estrogen receptor antagonists.[2] The highly conjugated chemical structure suggests they could act as Michael acceptors, potentially reacting with nucleophilic residues in key bacterial proteins or enzymes, leading to non-specific cellular damage. However, the observed variations in potency with minor structural changes suggest a more specific interaction with a biological target rather than broad, non-specific action.[2]

Conclusion

This compound and its analogues represent a promising class of antibacterial compounds with potent activity against a range of Gram-positive pathogens, including drug-resistant strains. Their efficacy is highly dependent on their specific chemical structure. Further investigation into their mechanism of action is crucial for their potential development as therapeutic agents. The detailed MIC data and standardized protocols provided herein serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development.

References

- 1. New Napyradiomycin Analogues from Streptomyces sp. Strain CA-271078 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights for napyradiomycin family: structures, bioactivities and biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Meroterpenoid natural products from Streptomyces bacteria – the evolution of chemoenzymatic syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Terpenoids Produced by Actinomycetes: Napyradiomycins from Streptomyces antimycoticus NT17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Napyradiomycin A2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napyradiomycins are a class of halogenated meroterpenoids produced by actinomycete bacteria, first isolated in 1986.[1] This class of natural products has garnered significant interest due to its diverse biological activities, including antibacterial, antifungal, and cytotoxic properties.[2][3] Napyradiomycin A2, a prominent member of this family, features a semi-naphthoquinone core, a chlorinated dihydropyran ring, and a 10-carbon monoterpenoid side chain.[4] Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of more potent and selective analogs for therapeutic applications. This technical guide provides an in-depth analysis of the SAR of this compound, with a focus on its antibacterial and cytotoxic activities. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Antibacterial and Cytotoxic Activities

The biological activity of this compound and its analogs is summarized in the following tables. Minimum Inhibitory Concentration (MIC) values indicate antibacterial potency, while IC50 values represent the concentration required to inhibit 50% of cancer cell growth, indicating cytotoxic activity.

Table 1: Antibacterial Activity (MIC, µg/mL) of this compound and Analogs

| Compound | Staphylococcus aureus | Bacillus subtilis | Bacillus thuringiensis | Methicillin-resistantStaphylococcus aureus (MRSA) |

| Napyradiomycin A2a | - | - | - | 3-6[5] |

| Napyradiomycin A2b | - | - | - | 3-6[5] |

| Napyradiomycin A1 | 1-2[3] | 1[3] | 2[3] | - |

| 3-dechloro-3-bromonapyradiomycin A1 | 0.5-1[3] | 0.5[3] | 1[3] | - |

| 4-dehydro-4a-dechloronapyradiomycin A1 | 8[3] | 4[3] | 8[3] | - |

| 18-oxonapyradiomycin A1 | 32[3] | 16[3] | 32[3] | - |

| Napyradiomycin B1 | 4[3] | 2[3] | 4[3] | - |

| Napyradiomycin B3 | 0.25-0.5[3] | 0.25[3] | 0.5[3] | - |

| Napyradiomycin B2 | - | - | - | 3-6[6] |

| Napyradiomycin B4 | - | - | - | 12-24[6] |

Table 2: Cytotoxic Activity (IC50, µM) of this compound and Analogs

| Compound | SF-268 (CNS Cancer) | MCF-7 (Breast Cancer) | NCI-H460 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |

| Napyradiomycin A2a | - | - | - | 30.4[6] | - |

| Napyradiomycin A2b | - | - | - | 28.6[6] | - |

| Napyradiomycin A1 | <20[3] | <20[3] | <20[3] | <20[3] | - |

| 3-dechloro-3-bromonapyradiomycin A1 | <20[3] | <20[3] | <20[3] | <20[3] | - |

| 4-dehydro-4a-dechloronapyradiomycin A1 | >20[3] | >20[3] | >20[3] | >20[3] | - |

| 18-oxonapyradiomycin A1 | >20[3] | >20[3] | >20[3] | >20[3] | - |

| Napyradiomycin B1 | <20[3] | <20[3] | <20[3] | <20[3] | 2[7] |

| Napyradiomycin B3 | <20[3] | <20[3] | <20[3] | <20[3] | 3[7] |

| Napyradiomycin B2 | - | - | - | 27.1[6] | - |

| Napyradiomycin B4 | - | - | - | 41.7[6] | 10[7] |

Structure-Activity Relationship Analysis

Based on the available data, several key structural features influencing the biological activity of napyradiomycins can be identified:

-

Halogenation: The presence and nature of halogens on the dihydropyran ring and the monoterpenoid side chain significantly impact activity. For instance, bromination at C-3 in place of chlorine (as in 3-dechloro-3-bromonapyradiomycin A1) appears to maintain or slightly improve antibacterial and cytotoxic potency compared to Napyradiomycin A1.[3]

-

C-17 Oxidation: Oxidation of the C-17 methyl group to an aldehyde, as seen in 18-oxonapyradiomycin A1, leads to a significant reduction in both antibacterial and cytotoxic activities.[8]

-

C4-C4a Unsaturation: The presence of a double bond between C-4 and C-4a, as in 4-dehydro-4a-dechloronapyradiomycin A1, results in decreased biological activity.[8]

-

Monoterpenoid Side Chain: The structure of the C-10a monoterpenoid substituent is a major determinant of activity. While both linear (A-series) and cyclized (B-series) monoterpenoids can exhibit potent activity, further modifications within this chain can dramatically alter the biological profile.[8]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is adapted from established broth microdilution methods.[9][10]

1. Preparation of Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis).

-

Mueller-Hinton Broth (MHB).

-

96-well microtiter plates.

-

This compound and analog stock solutions (typically in DMSO).

-

Positive control antibiotic (e.g., ampicillin).

-

Spectrophotometer.

2. Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a starting optical density (OD) at 600 nm corresponding to approximately 1-5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compound, resulting in a final volume of 200 µL.

-

Controls: Include wells with bacteria and MHB only (growth control) and wells with MHB only (sterility control).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the OD at 600 nm using a microplate reader.

Cytotoxicity Assay (MTT Assay)

This protocol is based on standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay procedures.[11][12][13]

1. Preparation of Materials:

-

Cancer cell lines (e.g., HCT-116, HepG2).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

This compound and analog stock solutions (in DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Microplate reader.

2. Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium and add 100 µL to the respective wells. Include wells with cells and medium only (vehicle control) and wells with medium only (blank).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Experimental Workflow for MIC Assay

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Experimental Workflow for MTT Cytotoxicity Assay

References

- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Napyradiomycin Analogues from Streptomyces sp. Strain CA-271078 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Meroterpenoid natural products from Streptomyces bacteria – the evolution of chemoenzymatic syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. protocols.io [protocols.io]

- 10. youtube.com [youtube.com]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

Napyradiomycin A2: A Comprehensive Technical Review

A Meroterpenoid with Promising Antibacterial and Cytotoxic Potential

For Researchers, Scientists, and Drug Development Professionals

Napyradiomycin A2 is a member of the napyradiomycin family of meroterpenoids, natural products biosynthesized by actinomycetes. These compounds are characterized by a semi-naphthoquinone core and a terpenoid subunit. First isolated from the culture broth of Chainia rubra MG802-AF1, this compound has garnered interest for its biological activities, primarily its antibacterial and cytotoxic properties. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its quantitative biological data, experimental methodologies, and known mechanisms of action.

Quantitative Biological Data

The biological activity of this compound and its stereoisomers, A2a and A2b, has been evaluated against various bacterial strains and cancer cell lines. The following tables summarize the available quantitative data to facilitate comparison.

| Compound | Bacterial Strain | MIC (μg/mL) | Reference(s) |

| Napyradiomycin A2b | Methicillin-resistant Staphylococcus aureus (MRSA) | 3–6 | [1] |

| Napyradiomycin A2b | Mycobacterium tuberculosis H37Ra | 12–48 | [1] |

Table 1: Antibacterial Activity of Napyradiomycin A2b. MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits the visible growth of a microorganism.

While specific IC50 values for this compound and its stereoisomers against a comprehensive panel of cancer cell lines are not extensively reported, the broader napyradiomycin class has demonstrated cytotoxic effects. For instance, other napyradiomycin analogues have shown moderate cytotoxicity against human cancer cell lines such as SF-268, MCF-7, NCI-H460, and HepG-2, with IC50 values often below 20 μM.[2]

Experimental Protocols

The following sections detail the standard methodologies used to assess the biological activity of this compound and related compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antibacterial activity of napyradiomycins is typically determined using the broth microdilution method. This technique is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Caption: Broth microdilution workflow for MIC determination.

Detailed Steps:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: The bacterial strain to be tested is cultured to a specific density, typically corresponding to a 0.5 McFarland standard, and then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate containing the serially diluted compound.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

Caption: MTT assay workflow for determining cytotoxicity.

Detailed Steps:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specific duration (typically 48 to 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell viability by 50%.

Mechanism of Action

The precise molecular mechanisms of action for this compound are not yet fully elucidated. However, based on the known activities of the broader napyradiomycin and naphthoquinone classes of compounds, potential mechanisms can be proposed.

Antibacterial Mechanism

The antibacterial activity of quinone-containing compounds is often attributed to their ability to generate reactive oxygen species (ROS) and to interfere with cellular processes through Michael addition reactions.

Proposed Antibacterial Mechanism of Action

References

- 1. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Napyradiomycin A2: Properties, Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Napyradiomycin A2, a halogenated naphthoquinone antibiotic. It details its chemical and physical properties, provides methodological insights into its isolation and biological evaluation, and explores its mechanism of action, with a focus on its antibacterial and cytotoxic activities.

Core Properties of this compound

This compound is a member of the napyradiomycin family of meroterpenoids, which are natural products derived from a hybrid polyketide and terpenoid biosynthetic pathway. First isolated from the culture broth of Chainia rubra MG802-AF1, its structure was elucidated through NMR studies.[1]

| Property | Value | Source |

| CAS Number | 111216-62-7 | N/A |

| Molecular Weight | 497.41 g/mol | N/A |

| Molecular Formula | C₂₅H₃₀Cl₂O₆ | N/A |

Experimental Protocols

Isolation and Purification of this compound from Chainia rubra

1. Fermentation and Extraction:

-

Chainia rubra (e.g., strain MG802-AF1) is cultured in a suitable broth medium to promote the production of secondary metabolites.

-

The culture broth is harvested and subjected to solvent extraction, typically with an equal volume of ethyl acetate, to partition the organic compounds.

-

The organic phase is collected and the solvent is evaporated under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

-

The crude extract is first fractionated using silica gel column chromatography with a gradient elution system of petroleum ether and ethyl acetate.

-

Fractions containing compounds with the characteristic napyradiomycin UV absorption profile are collected.

-

Further purification is achieved through preparative High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column, with a gradient of acetonitrile and water as the mobile phase.

-

Fractions are collected and analyzed for purity, and those containing pure this compound are pooled and concentrated.

Below is a logical workflow for the isolation and purification process.

Antibacterial Activity Assay

The antibacterial activity of this compound is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum:

-

A pure culture of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) is grown on an appropriate agar medium.

-

Colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final inoculum density.

2. Broth Microdilution Assay:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compound are prepared in the wells of a 96-well microtiter plate containing the appropriate broth.

-

The standardized bacterial inoculum is added to each well.

-

Positive (broth with bacteria and no compound) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines, such as the human colon carcinoma cell line HCT-116, can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture and Seeding:

-

HCT-116 cells are maintained in a suitable culture medium (e.g., McCoy's 5A medium supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

-

A stock solution of this compound is prepared and serially diluted in the culture medium.

-

The medium from the cell plates is replaced with the medium containing different concentrations of the compound.

-

Control wells with vehicle (e.g., DMSO) and untreated cells are included.

-

The plates are incubated for a specified period (e.g., 72 hours).